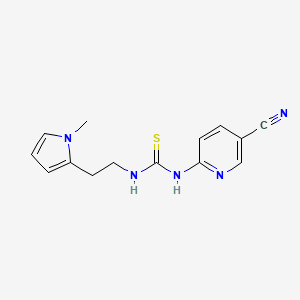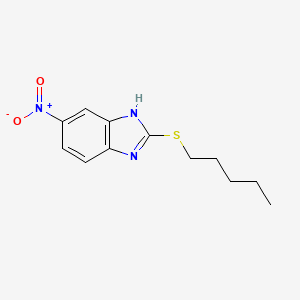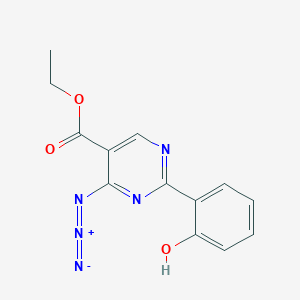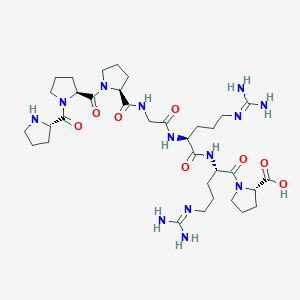![molecular formula C20H38O4Zn B12555386 Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- CAS No. 153077-84-0](/img/structure/B12555386.png)
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-: is a zinc complex with the chemical formula C18H34O4Zn . This compound is known for its unique structure, where zinc is coordinated with two 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- typically involves the reaction of zinc salts with 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding reduced ligands.
Substitution: The ligands can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
科学研究应用
Chemistry: In chemistry, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has potential applications in biological research, particularly in studying zinc’s role in biological systems. It can be used as a model compound to investigate zinc’s interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: Industrially, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used in the production of advanced materials, including coatings and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- involves its interaction with molecular targets through coordination chemistry. The zinc center can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The pathways involved include the formation of coordination complexes and the stabilization of reactive intermediates.
相似化合物的比较
Zinc bis(dimethyldithiocarbamate): A zinc complex used as a fungicide and in rubber vulcanization.
Zinc bis(diethyldithiocarbamate): Another zinc complex with similar applications in agriculture and industry.
Uniqueness: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is unique due to its specific ligand structure, which imparts distinct chemical properties. Unlike other zinc complexes, it offers a combination of stability and reactivity that makes it suitable for specialized applications in research and industry.
属性
CAS 编号 |
153077-84-0 |
|---|---|
分子式 |
C20H38O4Zn |
分子量 |
407.9 g/mol |
IUPAC 名称 |
zinc;pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C10H19O2.Zn/c2*1-5-6-7-8-12-9(11)10(2,3)4;/h2*1,5-8H2,2-4H3;/q2*-1;+2 |
InChI 键 |
PDLQYXSZCXZTCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCCC[CH2-].CC(C)(C)C(=O)OCCCC[CH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
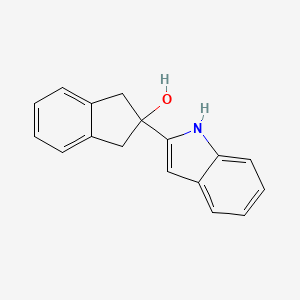
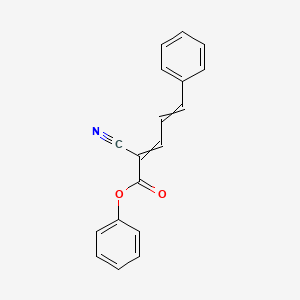
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
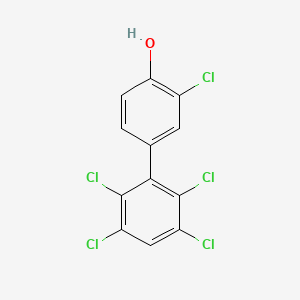

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
